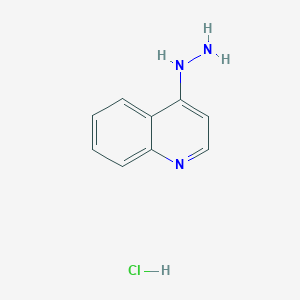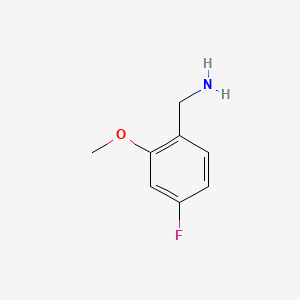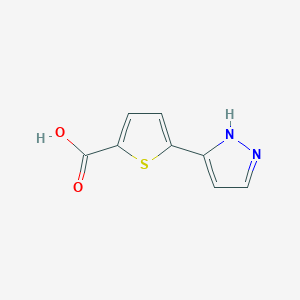![molecular formula C7H4BrNO B1341829 6-Bromobenzo[d]oxazole CAS No. 375369-14-5](/img/structure/B1341829.png)
6-Bromobenzo[d]oxazole
概要
説明
6-Bromobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Fused Pyridine and Oxazole-Polycyclic Systems
6-Bromobenzo[d]oxazole derivatives have been utilized in the synthesis of complex polycyclic systems. For instance, the reaction of 10-(Methoxyimino)phenanthren-9-one with various compounds has led to the formation of several oxazoles, indicating the versatility of this compound in synthetic chemistry (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Anticonvulsant Agents Synthesis
A series of compounds including this compound derivatives have been synthesized for potential use as anticonvulsant agents. These compounds were tested in various assays to evaluate their efficacy and safety, demonstrating the application of this compound in medicinal chemistry (Wei, Wu, Sun, Chai, & Quan, 2010).
Corrosion Inhibition
This compound derivatives have been studied as corrosion inhibitors, particularly for copper in acidic environments. Electrochemical measurements and theoretical calculations have shown these compounds to be effective in this role, suggesting their utility in materials science and engineering (Chen, Qiang, Peng, Gong, Zhang, Gao, Tan, Chen, & Guo, 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of certain this compound derivatives have been determined, providing insights into their chemical properties and potential applications in material sciences (Sato, Sakurai, Miyadera, Tamura, & Tachikawa, 1971).
Synthesis of Substituted Benzimidazoles and Benzoxazoles
This compound derivativeshave been employed in the synthesis of substituted benzimidazoles, benzoxazoles, and related compounds, showcasing their role in the development of various organic compounds. This process involves intramolecular cyclization, indicating the compound's significance in organic synthesis and pharmaceutical research (Saha, Ramana, Purkait, Ali, Paul, & Punniyamurthy, 2009).
Medicinal Chemistry Research
In the field of medicinal chemistry, oxazole compounds, including those related to this compound, have shown a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties, underscoring the potential of this compound derivatives in drug development (Zhang, Zhao, & Zhou, 2018).
Solar Photo-Thermochemical Syntheses
Research has explored the use of solar photo-thermochemical processes to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating an environmentally friendly approach to chemical synthesis that could include this compound derivatives (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Drug Development and Biological Screening
This compound derivatives have been synthesized and screened for biological activities, including anticancer properties. This emphasizes their importance in the development of new therapeutic agents (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, & Kontek, 2014).
Adsorption Studies for Drug Delivery
Studies on the adsorption of oxazole and isoxazole on boron nitride nanotube (BNNT) surfaces, including derivatives of this compound, have implications for drug delivery systems. These studies explore the potential of BNNTs in carrying drugs containing oxazole and isoxazole rings (Kaur, Singla, & Goel, 2015).
Safety and Hazards
The safety information for 6-Bromobenzo[d]oxazole indicates that it may be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Oxazole derivatives, the class of compounds to which 6-bromobenzo[d]oxazole belongs, are known for their versatile biological activities and are used as intermediates and catalytic ligands in pharmaceutical building blocks .
Mode of Action
Oxazole derivatives typically interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives are known for their diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of oxazole derivatives .
生化学分析
Biochemical Properties
6-Bromobenzo[d]oxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors, such as the GABA_A receptor, influencing neurotransmission and potentially exhibiting anxiolytic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . The influence of this compound on cell signaling pathways, such as the MAPK/ERK pathway, has been observed, resulting in altered gene expression and cellular metabolism . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing the hydrolysis of acetylcholine . Additionally, this compound has been found to modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s biological effects, including its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the potential for prolonged therapeutic benefits or adverse effects, depending on the context of its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anxiolytic and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been well-documented, with specific isoforms playing key roles in its biotransformation . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles . The subcellular localization of this compound can influence its interactions with enzymes, receptors, and other proteins, thereby modulating its biological effects .
特性
IUPAC Name |
6-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFVHLEIBLKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591537 | |
| Record name | 6-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375369-14-5 | |
| Record name | 6-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 375369-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















